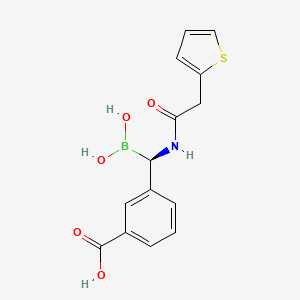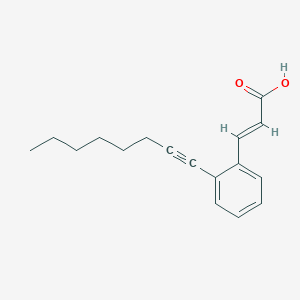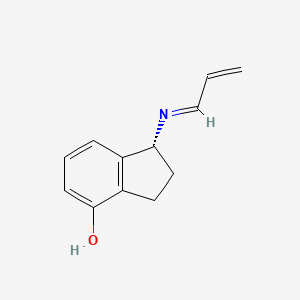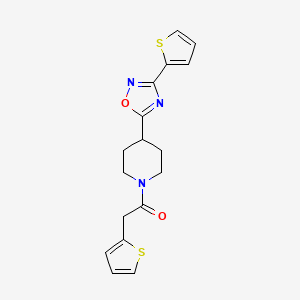
(2e,4r,5s)-2,3,4,5-Tetrahydroxy-6-(Palmitoyloxy)hex-2-Enoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,4R,5S)-2,3,4,5-Tetrahydroxy-6-(palmitoyloxy)hex-2-enoic acid is a complex organic compound characterized by its multiple hydroxyl groups and a palmitoyloxy group attached to a hexenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4R,5S)-2,3,4,5-Tetrahydroxy-6-(palmitoyloxy)hex-2-enoic acid typically involves multiple steps, including the protection of hydroxyl groups, selective oxidation, and esterification. One common method involves the use of organocuprates with alkenyl aziridines to achieve high stereoselectivity . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where palmitic acid is reacted with a suitable hexenoic acid derivative under acidic or basic conditions. The process may also include purification steps such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
(2E,4R,5S)-2,3,4,5-Tetrahydroxy-6-(palmitoyloxy)hex-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond in the hexenoic acid backbone can be reduced to form a saturated compound.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced hexanoic acids, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2E,4R,5S)-2,3,4,5-Tetrahydroxy-6-(palmitoyloxy)hex-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (2E,4R,5S)-2,3,4,5-Tetrahydroxy-6-(palmitoyloxy)hex-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups may participate in hydrogen bonding and other interactions with enzymes and receptors, influencing cellular processes. The palmitoyloxy group may enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes and affecting membrane-associated functions.
Comparison with Similar Compounds
Similar Compounds
- (2E,4R,5S)-4-[(tert-butyldimethylsilyl)oxy]-5-[(2-methoxyethoxy)methoxy]hex-2-enoic acid
- Methyl (2E,4R,5S)-5-hydroxy-4-(3-methylphenoxy)hex-2-enoate
Uniqueness
(2E,4R,5S)-2,3,4,5-Tetrahydroxy-6-(palmitoyloxy)hex-2-enoic acid is unique due to its combination of multiple hydroxyl groups and a long-chain palmitoyloxy group. This structural feature distinguishes it from similar compounds and may confer specific biochemical properties and applications.
Properties
Molecular Formula |
C22H40O8 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(Z,4R,5S)-6-hexadecanoyloxy-2,3,4,5-tetrahydroxyhex-2-enoic acid |
InChI |
InChI=1S/C22H40O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(24)30-16-17(23)19(25)20(26)21(27)22(28)29/h17,19,23,25-27H,2-16H2,1H3,(H,28,29)/b21-20-/t17-,19+/m0/s1 |
InChI Key |
XWTWKBKNEMLBKW-KCWNHAIFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H]([C@H](/C(=C(\C(=O)O)/O)/O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C(C(=C(C(=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S,4S,6R)-2-(Dihydroxymethyl)-4-hydroxy-3,3-dimethyl-7-oxo-4lambda~4~-thia-1-azabicyclo[3.2.0]hept-6-YL]-2-phenylacetamide](/img/structure/B10756251.png)
![4-{[4-Amino-6-(cyclohexylmethoxy)-5-nitrosopyrimidin-2-YL]amino}benzamide](/img/structure/B10756254.png)

![1-[2-Hydroxy-3-(4-cyclohexyl-phenoxy)-propyl]-4-(2-pyridyl)-piperazine](/img/structure/B10756262.png)


![4-methyl-N-{(2Z,5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene}benzenesulfonamide](/img/structure/B10756284.png)





![Methyl 3-Chloro-2-{3-[(2,5-Dihydroxy-4-Methoxyphenyl)amino]-3-Oxopropyl}-4,6-Dihydroxybenzoate](/img/structure/B10756315.png)
![(NZ)-N-[5-(1-piperidin-4-yl-3-pyridin-4-ylpyrazol-4-yl)-2,3-dihydroinden-1-ylidene]hydroxylamine](/img/structure/B10756318.png)
